9-Decenoic acid
Overview
Description
9-Decenoic acid: is a long-chain unsaturated fatty acid with the molecular formula C₁₀H₁₈O₂ It is characterized by a double bond located at the ninth carbon atom in the chaindec-9-enoic acid or caproleic acid . It is a colorless to pale yellow liquid with a distinctive odor and is relatively rare in nature .
Mechanism of Action
Target of Action
9-Decenoic acid, also known as dec-9-enoic acid or caproleic acid, is a medium-chain fatty acid . It is known to function as a sex attractant that stimulates the olfactory receptors of male drones .
Mode of Action
It is known to interact with its targets, primarily the olfactory receptors of male drones, resulting in attraction .
Biochemical Pathways
It is known to be involved in the signaling pathways related to attraction in certain species .
Pharmacokinetics
A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, which includes 10-hydroxy-2-decenoic acid, a compound similar to this compound, suggests that these fatty acids are metabolized to dicarboxylate, absorbed into the circulation, and their absorption increased by enzyme treatment .
Result of Action
The primary result of the action of this compound is the attraction of male drones, indicating its role as a sex attractant
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to use it only outdoors or in a well-ventilated area
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Decenoic acid involves the hydrolysis of its methyl ester. The process typically includes the following steps :
- A 5-liter round-bottom flask is equipped with a mechanical stirrer, condenser, and additional funnel.
- The flask is charged with 1106 grams of the methyl ester of this compound, 540 milliliters of water, and 300 milliliters of isopropyl alcohol.
- Nitrogen gas is passed through the headspace for 15 minutes.
- An aqueous solution of potassium hydroxide (10 M, 660 milliliters) is added over 5 minutes.
- The mixture becomes homogeneous, and the temperature peaks at 55°C.
- The reaction mixture is stirred for four hours at around 30°C.
- Concentrated hydrochloric acid (37%, 600 milliliters) is added in portions over one hour, maintaining the temperature below 40°C until the pH reaches 1-2.
- The organic layer is washed with saturated sodium chloride, dried over sodium sulfate, vacuum filtered, and concentrated under reduced pressure.
- The product is distilled (2 torr, 140°C) to obtain 957 grams of this compound as a colorless liquid.
Industrial Production Methods: Industrial production of this compound often involves similar hydrolysis processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Decenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Hydrogenation of the double bond results in the formation of decanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Decanoic acid.
Substitution: Esters and amides.
Scientific Research Applications
Chemistry: 9-Decenoic acid is used as a precursor in the synthesis of various organic compounds, including epothilones, which are potent anticancer agents .
Biology: It has been studied for its role in inhibiting biofilm formation by bacteria such as Pseudomonas aeruginosa .
Medicine: Research has shown that this compound can stimulate nerve cell regeneration and disintegration of biofilms, making it a potential candidate for treating bacterial infections and promoting wound healing .
Industry: It is used as a flavoring agent in the food industry due to its fruity and waxy odor. It is also employed in the production of lubricants and emulsifiers .
Comparison with Similar Compounds
2-Decenoic acid: Known for its role in inhibiting biofilm formation by Pseudomonas aeruginosa.
3-Decenoic acid: Acts as a sex pheromone in certain beetle species.
4-Decenoic acid: Found in human plasma and has a role in certain metabolic pathways.
Uniqueness: 9-Decenoic acid is unique due to its specific position of the double bond, which imparts distinct chemical and biological properties. Its ability to inhibit biofilm formation and promote nerve cell regeneration sets it apart from other decenoic acid isomers .
Properties
IUPAC Name |
dec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAVLLBUVKBTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162685 | |
Record name | 9-Decenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a very waxy, somewhat fruity and milky odour | |
Record name | 9-Decenoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20138 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 9-Decenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 9-Decenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
269.00 to 271.00 °C. @ 760.00 mm Hg | |
Record name | 9-Decenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in alcohol | |
Record name | 9-Decenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.913 (20°) | |
Record name | 9-Decenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14436-32-9 | |
Record name | 9-Decenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14436-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Decenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014436329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Decenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-decenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-DECENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2E27P3TGK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 9-Decenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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